Barium hexafluorosilicate
Description
Significance of Hexafluorosilicates in Contemporary Chemical Science
Hexafluorosilicates (SiF₆²⁻) are stable octahedral anions that play a crucial role in modern chemistry. nih.gov Their significance stems from their diverse applications, which include their use as fluoridation agents for drinking water, in the manufacturing of enamels and porcelain, and as agents for wood and leather preservation. nih.govindustrialchemicals.gov.au Furthermore, they are utilized in the metallurgy of aluminum and beryllium, as well as in ore flotation processes. industrialchemicals.gov.au
The anion's stability and its ability to participate in various chemical reactions make it a subject of ongoing research. nih.gov For instance, the formation of hexafluorosilicate (B96646) from other fluorine-containing anions like tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) in the presence of silica (B1680970) has been a subject of study, highlighting its thermodynamic stability under certain conditions. nih.gov This transformation is particularly relevant in syntheses conducted in glass vessels, where the silicate (B1173343) from the glass can react with fluoride (B91410) sources. nih.gov
Historical Trajectories and Evolution of Barium Hexafluorosilicate Research
The preparation of this compound was first described in 1884 by Truchot, who synthesized it from barium chloride and hexafluorosilicic acid. drugfuture.com Early research focused on its basic properties and synthesis. Over the years, its applications have expanded, leading to its use as an insecticide and as a chemical reagent in various experimental settings. wikipedia.orgclhs.co.kr
The evolution of research on this compound reflects the broader advancements in materials science and analytical techniques. Initially, its use was primarily in more traditional applications such as in the production of other barium compounds and as a component in some industrial processes. ontosight.ai More recent research has delved into its potential in more advanced applications, driven by a deeper understanding of its chemical and physical properties at the molecular level.
Interdisciplinary Relevance of this compound in Emerging Technologies
The unique characteristics of this compound lend it to a range of applications in emerging technologies. Its use in the production of phosphors is a key area of interest. wikipedia.org Phosphors are essential materials in various lighting and display technologies.
Furthermore, this compound serves as a precursor in the synthesis of other advanced materials. For example, it is used in the production of fluorosilicate glasses and glass-ceramics. wikipedia.org These materials exhibit excellent mechanical and chemical properties, making them suitable for applications ranging from high-performance tableware to dielectric components in electronics. wikipedia.org In the realm of metallurgy, it finds use in processes such as the electrolytic refining of tin. clhs.co.kr The compound also acts as a source of barium and hexafluorosilicate ions in various chemical reactions and processes. wikipedia.org
Research Findings on this compound
| Property/Application | Description | References |
|---|---|---|
| Chemical Formula | BaSiF₆ | wikipedia.org |
| Appearance | White crystalline powder | wikipedia.orgchemdad.com |
| Molar Mass | 279.402 g·mol⁻¹ | wikipedia.org |
| Density | 4.279 g/cm³ | wikipedia.org |
| Solubility in water | Poorly soluble | wikipedia.org |
| Synthesis | Precipitates from solutions containing barium ions (e.g., barium chloride) and hexafluorosilicate ions (e.g., hexafluorosilicic acid). | wikipedia.org |
| Industrial Applications | Used in the manufacture of phosphors, ceramics, and as a chemical intermediate. | wikipedia.orgguidechem.com |
| Metallurgy | Used in the electrolytic refining of tin. | clhs.co.kr |
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMRHFZRPYSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
BaSiF6, BaF6Si | |
| Record name | barium hexafluorosilicate | |
| Source | Wikipedia | |
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Related CAS |
17084-08-1 (Parent) | |
| Record name | Barium hexafluorosilicate | |
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DSSTOX Substance ID |
DTXSID80884961 | |
| Record name | Barium hexafluorosilicate | |
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Molecular Weight |
279.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Insoluble in water (0.0235 g/100mL at 25 deg C); [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Barium hexafluorosilicate | |
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CAS No. |
17125-80-3 | |
| Record name | Barium hexafluorosilicate | |
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| Record name | Barium hexafluorosilicate | |
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| Record name | Silicate(2-), hexafluoro-, barium (1:1) | |
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| Record name | Barium hexafluorosilicate | |
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| Record name | BARIUM HEXAFLUOROSILICATE | |
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Advanced Synthesis Methodologies for Barium Hexafluorosilicate
Solution-Based Precipitation and Crystallization Techniques
Solution-based methods are fundamental to the synthesis of barium hexafluorosilicate (B96646), leveraging its low solubility in water to produce a solid product from aqueous solutions. wikipedia.orgamericanelements.com
The most direct synthesis of barium hexafluorosilicate involves a precipitation reaction in an aqueous solution. wikipedia.org This method relies on combining a soluble source of barium ions with a source of hexafluorosilicate ions. Due to its poor solubility, this compound precipitates out of the solution. wikipedia.org
A common laboratory-scale synthesis involves the reaction of barium chloride (BaCl₂) with hexafluorosilicic acid (H₂SiF₆). wikipedia.orgwikipedia.org The reaction proceeds as follows:
BaCl₂ + H₂SiF₆ → BaSiF₆↓ + 2HCl wikipedia.orgwikipedia.org
The control of precipitation is critical for determining particle size and purity. Research on the precipitation of analogous barium compounds, such as barite (barium sulfate), shows that geochemical parameters significantly influence reaction rates. Factors like pH and the ionic strength of the solution can inhibit or accelerate precipitation. doe.gov For instance, in barite systems, precipitation is completely inhibited at a very low pH (≤ 2), with rates increasing to a maximum at a pH of 5 or higher. doe.gov Similarly, high ionic strength (≥ 1M) can inhibit barium salt precipitation. doe.gov While these specific studies focus on barite, the principles of controlling solution chemistry to manage nucleation and crystal growth are broadly applicable to the controlled precipitation of other poorly soluble barium salts like this compound.
Table 1: Reactants and Conditions for Controlled Precipitation
| Barium Ion Source | Hexafluorosilicate Ion Source | Solvent | Controlling Factors |
|---|---|---|---|
| Barium Chloride (BaCl₂) | Hexafluorosilicic Acid (H₂SiF₆) | Water | Temperature, pH, Reactant Concentration, Ionic Strength |
| Barium Hydroxide | Hexafluorosilicic Acid (H₂SiF₆) | Water | Stoichiometry, Mixing Rate |
This table is generated based on principles of precipitation reactions for barium salts. wikipedia.orgwikipedia.orgdoe.gov
Low-Temperature Solution Combustion Synthesis (LTSCS) is an effective and rapid method for producing complex crystalline materials, including doped this compound phosphors. researchgate.netaip.org This technique involves a self-sustaining exothermic reaction in a solution containing oxidizers (typically metal nitrates) and a fuel (an organic compound like urea). researchgate.netaip.org
This method has been successfully employed to prepare europium (Eu²⁺) activated and dysprosium (Dy³⁺) and lithium (Li⁺) co-doped this compound phosphors. researchgate.netcore.ac.uk In a typical LTSCS process for these materials, the constituent metal salts are dissolved along with a fuel, such as urea (B33335) (C₂H₅NO₂), in water. researchgate.netresearchgate.net The solution is heated, leading to a combustion reaction that provides the energy for the formation of the final crystalline product at a relatively low temperature. aip.org This approach is valued for its simplicity, speed, and ability to produce homogeneous, crystalline powders. aip.org
Table 2: Research Findings on LTSCS of Doped this compound
| Product | Precursors | Fuel | Key Finding |
|---|---|---|---|
| BaSiF₆:Eu²⁺ Phosphors | Barium Nitrate (B79036), Silicon Dioxide, Europium Oxide | Urea | The standard low-temperature solution combustion method is effective for preparing these phosphors for luminescence and mechanical applications. researchgate.netaip.org |
This table summarizes findings from cited research articles. researchgate.netaip.orgcore.ac.uk
Sol-Gel Synthesis Protocols for this compound and Related Compounds
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules (the "sol"). It offers excellent control over the final product's purity, homogeneity, and microstructure at low processing temperatures compared to conventional methods. csic.es While extensively documented for related compounds like barium hexaferrite (BaFe₁₂O₁₉) and barium aluminosilicate (B74896) glasses, its application to pure this compound is less common. csic.escore.ac.ukbohrium.com However, a related gel-combustion technique has been used for doped this compound. core.ac.uk
The choice of precursors and precise stoichiometric control are paramount in sol-gel synthesis to ensure the formation of the desired final product without secondary phases. csic.es Different chemical systems necessitate different types of precursors, such as metal alkoxides, acetates, or nitrates. csic.escore.ac.uk
For the synthesis of M-type barium hexaferrite, metal nitrates (barium nitrate, iron(III) nitrate) are commonly used along with a chelating agent like citric acid, which helps to form a stable and homogeneous sol. csic.esnih.gov In the case of barium aluminosilicate glass sealants, a combination of alkoxides (like tetraethylorthosilicate - TEOS) and acetates (barium acetate) is employed. core.ac.uk For the gel-combustion synthesis of doped BaSiF₆, precursors include barium carbonate dissolved in nitric acid, fumed silica (B1680970), and the respective dopant oxides or carbonates. core.ac.uk Maintaining the correct molar ratio of the cations is critical; for example, a Fe/Ba ratio of 12 is required for barium hexaferrite. csic.es
Table 3: Precursor Systems in Sol-Gel Synthesis of Barium Compounds
| Target Compound | Barium Precursor | Other Cation Precursor(s) | Solvent/Chelating Agent |
|---|---|---|---|
| Barium Hexaferrite (BaFe₁₂O₁₉) | Barium Nitrate nih.gov | Iron(III) Nitrate nih.gov | Citric Acid, Ethylene (B1197577) Glycol csic.es |
| Barium Aluminosilicate (BAS) Glass | Barium Acetate core.ac.uk | Aluminum Alkoxide, TEOS core.ac.uk | Water, Acetic Acid, Isopropanol core.ac.uk |
This table compiles precursor data from various sol-gel synthesis studies on related barium compounds. core.ac.ukcsic.escore.ac.uknih.gov
Gelation is the process where the "sol" transitions into a continuous solid network ("gel"). This can be triggered by changing the pH, temperature, or concentration of the solution, leading to the formation of a viscous mass. csic.esneliti.com For barium hexaferrite synthesis, the precursor solution is often heated to evaporate the solvent, which increases the concentration and promotes the formation of a polyester (B1180765) network when ethylene glycol and citric acid are used, resulting in a viscous brown gel. csic.esnih.gov
The subsequent drying process is crucial for removing the remaining liquid phase from the gel network. This step must be carefully controlled to avoid the collapse of the porous structure and the formation of cracks. Gels are typically dried in an oven at a controlled temperature (e.g., 80-100°C) for an extended period. core.ac.ukneliti.com Optimization of this stage can involve adjusting the heating time to achieve a desired viscosity, which is particularly important when preparing thin films to ensure good adhesion and uniformity. csic.es
The final step in sol-gel synthesis is the thermal treatment (calcination or annealing) of the dried gel. This high-temperature process serves two main purposes: to burn off residual organic components and to induce crystallization of the amorphous gel into the desired final phase. bohrium.com
The pathway from amorphous gel to crystalline material can involve the formation of intermediate phases. For example, in the synthesis of barium hexaferrite thin films, an intermediate α-Fe₂O₃ (hematite) phase is observed at 623K before the BHF phase forms at higher temperatures. csic.es The final crystallization temperature depends on the specific material system. Barium hexaferrite formation is often reported at temperatures between 850°C and 1100°C. nih.govresearchgate.net In the case of barium aluminosilicate glasses, a calcination temperature of 850°C was found to be necessary to eliminate undesirable barium carbonate intermediates that form during the sol-gel process. core.ac.uk The result of this carefully controlled process is a homogeneous, crystalline powder or film. bohrium.com
Table 4: Thermal Treatment Data for Gel Precursors of Barium Compounds
| Precursor System | Intermediate Phases | Calcination Temperature | Final Crystalline Product |
|---|---|---|---|
| Ba-Fe-Citrate Gel | α-Fe₂O₃ csic.es | 850 - 1100 °C nih.gov | Barium Hexaferrite (BaFe₁₂O₁₉) |
| Ba-Al-Si-Acetate/Alkoxide Gel | Barium Carbonate core.ac.uk | 850 °C core.ac.uk | Barium Aluminosilicate Glass-Ceramic |
This table presents thermal treatment conditions and outcomes for related barium compounds synthesized via sol-gel methods. core.ac.ukcsic.escore.ac.uknih.gov
Nanomaterial Synthesis via Sol-Gel Methods for this compound
The sol-gel process is a versatile wet-chemical technique used for fabricating nanomaterials with high control over their properties. azonano.com It involves the transition of a system from a liquid "sol" into a solid "gel" phase. azonano.com While direct sol-gel synthesis of pure this compound is not extensively documented, related variations like the sol-gel combustion method have been effectively utilized to synthesize doped this compound, especially for applications in luminescent materials. researchgate.netcore.ac.uk
A notable application of this technique is the synthesis of Dysprosium (Dy³⁺) and Lithium (Li⁺) co-doped BaSiF₆ phosphors. core.ac.ukresearchgate.net This process begins with preparing an alkali silicate (B1173343) through a gel combustion method, which is subsequently converted to barium fluorosilicate. core.ac.uk The synthesis uses specific precursors and fuels to facilitate the reaction. core.ac.uk
The process involves dissolving barium carbonate in nitric acid with heating to form a soluble barium salt. core.ac.uk Fumed silica, along with dopant sources like dysprosium nitrate and lithium nitrate, are added to the solution. core.ac.uk Organic compounds such as glycine (B1666218) and citric acid are used as fuels, which also act as chelating agents to form a homogenous gel. core.ac.uk This gel is then heated, leading to a self-sustaining combustion reaction that yields a fine powder. core.ac.ukmdpi.com A final wash with hydrofluoric acid is performed to obtain the desired BaSiF₆ nanopowder. core.ac.uk This method allows for the creation of nanocrystalline materials with crystalline sizes reported around 54 nm. researchgate.net
| Component Type | Chemical Name | Chemical Formula | Role in Synthesis |
|---|---|---|---|
| Barium Precursor | Barium Carbonate | BaCO₃ | Source of Barium |
| Silicon Precursor | Silicon Dioxide (fumed) | SiO₂ | Source of Silicon |
| Dopant Precursor (example) | Dysprosium Nitrate | Dy(NO₃)₃·6H₂O | Luminescent Activator |
| Co-dopant/Charge Compensator | Lithium Nitrate | LiNO₃ | Enhances Luminescence |
| Fuel / Chelating Agent | Glycine | C₂H₅NO₂ | Promotes combustion and gelation |
| Fuel / Chelating Agent | Citric Acid | C₆H₈O₇ | Promotes combustion and gelation |
| Fluorinating Agent | Hydrofluoric Acid | HF | Converts intermediate to final fluorosilicate product |
Thermal Decomposition as a Synthetic Route or Intermediate Step
Thermal decomposition can be a key step in the synthesis of complex inorganic compounds. In the context of this compound synthesis, the decomposition of a barium precursor is often a critical intermediate step rather than a direct route to the final product. This initial reaction transforms a stable, often insoluble, precursor into a more reactive species suitable for subsequent reactions.
The synthesis of this compound can be initiated from common barium precursors like barium carbonate (BaCO₃). core.ac.uk Barium carbonate is a stable and poorly soluble salt, making its direct reaction in many solution-based syntheses inefficient. Therefore, an initial decomposition or conversion step is required.
In the gel-combustion method previously described, barium carbonate is not directly used in the gel formation. core.ac.uk Instead, it is first decomposed by reacting it with nitric acid (HNO₃) under heat. core.ac.uk This acid-base reaction decomposes the carbonate, releasing carbon dioxide gas and forming the highly soluble barium nitrate (Ba(NO₃)₂). This transformation is crucial as it makes the barium ions readily available and homogenously dispersed in the solution for the subsequent sol-gel process. The resulting barium nitrate then combines with the silicon and dopant precursors in the presence of chelating agents to form the gel that undergoes combustion. core.ac.uk This illustrates how the decomposition of a simple precursor is a pivotal preliminary step to enable the formation of the complex fluorosilicate material.
| Precursor | Reagent | Intermediate Product | Purpose of Reaction |
|---|---|---|---|
| Barium Carbonate (BaCO₃) | Nitric Acid (HNO₃) | Barium Nitrate (Ba(NO₃)₂) | To convert the insoluble carbonate into a soluble salt for homogeneous gel formation. core.ac.uk |
Advanced Characterization Techniques and Spectroscopic Analysis of Barium Hexafluorosilicate
Vibrational Spectroscopy for Molecular Structure and Lattice Dynamics
Vibrational spectroscopy serves as a powerful tool to probe the bonding and crystal structure of barium hexafluorosilicate (B96646). By analyzing the vibrational modes of the constituent ions, detailed information about the molecular geometry and the forces governing the crystal lattice can be obtained.
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications in Bond Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic chemical bonds within barium hexafluorosilicate. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
In the FT-IR spectrum of BaSiF₆, distinct peaks corresponding to the vibrations of the octahedral SiF₆²⁻ anion are observed. Specifically, absorption bands around 725 cm⁻¹ and 498 cm⁻¹ are assigned to different vibrational modes of the SiF₆²⁻ ion. rsc.org Another peak often observed near 460 cm⁻¹ is also attributed to the vibrations of this ion. rsc.org The presence of these specific peaks confirms the integrity of the hexafluorosilicate anion within the crystal structure. Furthermore, FT-IR analysis can detect impurities or adsorbed molecules. For instance, broad absorption bands centered around 3417 cm⁻¹ and 1620-1640 cm⁻¹ are indicative of the stretching and bending vibrations of adsorbed water molecules, respectively. core.ac.uk
The utility of FT-IR extends to monitoring chemical transformations. For example, during the thermal decomposition of BaSiF₆ to barium fluoride (B91410) (BaF₂), FT-IR can track the disappearance of the SiF₆²⁻ vibrational modes and the emergence of new peaks, such as the one at 375 cm⁻¹ attributed to the Ba-F stretching vibration in BaF₂. rsc.org
Table 1: Characteristic FT-IR Peaks for this compound and Related Species
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3417 | O-H stretching of adsorbed H₂O | core.ac.uk |
| ~1620-1640 | H-O-H bending of adsorbed H₂O | core.ac.uk |
| ~725 | SiF₆²⁻ vibration | rsc.org |
| ~498 | SiF₆²⁻ vibration | rsc.org |
| ~460 | SiF₆²⁻ vibration | rsc.org |
| ~375 | Ba-F stretching (in BaF₂) | rsc.org |
Raman Spectroscopy for Vibrational Mode Analysis and Crystal Field Effects
Raman spectroscopy, a complementary technique to FT-IR, provides further details about the vibrational modes and the influence of the crystal lattice on these vibrations. In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the material.
The Raman spectrum of BaSiF₆ is characterized by distinct peaks that correspond to the internal vibrational modes of the SiF₆²⁻ anion and the lattice modes involving the Ba²⁺ and SiF₆²⁻ ions. The study of Mn⁴⁺-doped BaSiF₆ has revealed zero-phonon line (ZPL) emission and excitation peaks at approximately 1.99 eV, 2.43 eV, and 2.86 eV at room temperature. researchgate.net These peaks, along with their phonon-assisted counterparts, exhibit clear splittings, which can be attributed to the crystal field effects. researchgate.net
The crystal field, which is the electrostatic environment created by the surrounding ions in the crystal lattice, can lift the degeneracy of electronic and vibrational states. This results in the splitting of spectral lines and provides information about the symmetry of the dopant site. aip.orgaps.org For instance, in BaSiF₆, the Ba²⁺ ions, which can be substituted by dopant ions, have a D₃d point symmetry. aip.org This local symmetry dictates the selection rules for Raman scattering and influences the observed vibrational spectrum. The analysis of these crystal field effects is crucial for understanding the behavior of doped BaSiF₆ in applications such as phosphors.
Electronic and Optical Spectroscopy for Energy Level and Luminescence Properties
Electronic and optical spectroscopy techniques are pivotal in elucidating the energy level structure and luminescent properties of this compound, particularly when doped with rare-earth or transition metal ions. These methods probe the electronic transitions that give rise to the material's optical properties.
Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy
Photoluminescence (PL) and electroluminescence (EL) are powerful techniques to study the light-emitting properties of materials. PL involves the excitation of a material with photons, leading to the emission of light, while EL is the generation of light in response to an electric current.
The photoluminescence (PL) properties of undoped and doped this compound have been extensively studied. The emission and excitation spectra provide a "fingerprint" of the electronic transitions occurring within the material. An excitation spectrum shows the intensity of emitted light as a function of the excitation wavelength, while an emission spectrum reveals the wavelength distribution of the emitted light following excitation at a specific wavelength. edinst.com
For instance, Eu²⁺-doped BaSiF₆ exhibits a broad blue emission centered at approximately 440 nm when excited in the range of 300–425 nm, with the highest intensity at 362 nm. researchgate.net The excitation spectrum of Mn⁴⁺-doped BaSiF₆ shows broad absorption bands, with a maximum at around 460 nm, which efficiently overlaps with the emission of blue InGaN LEDs. Upon excitation at 466 nm, this phosphor emits intense red light with a main peak at about 632 nm.
Doping this compound with rare-earth ions is a common strategy to tailor its luminescent properties for applications in lighting and displays. The choice of dopant and co-dopants allows for the tuning of emission color and efficiency through energy transfer mechanisms.
Eu²⁺ Doping: this compound doped with divalent europium (Eu²⁺) is known for its characteristic blue emission. The luminescence arises from the 4f⁶5d¹ → 4f⁷ electronic transition of the Eu²⁺ ion. The exact position of the emission and excitation bands is sensitive to the host lattice environment. researchgate.net Studies on Eu²⁺-activated BaSiF₆ prepared by solution combustion have reported on its photoluminescent properties, with the potential for use as a blue-emitting component in UV-pumped LEDs. researchgate.net
Ce³⁺/Tb³⁺/Eu³⁺ Co-doping: Co-doping with a combination of rare-earth ions like cerium (Ce³⁺), terbium (Tb³⁺), and europium (Eu³⁺) allows for efficient energy transfer, leading to tunable and often enhanced luminescence. rsc.org Ce³⁺ often acts as a sensitizer (B1316253), absorbing UV light and transferring the energy to activator ions like Tb³⁺ (green emission) and Eu³⁺ (red emission). rsc.orgcore.ac.uk For example, in Ce³⁺/Tb³⁺/Eu³⁺ co-doped BaSiF₆ nanowires, excitation at 254 nm leads to efficient visible emissions. rsc.org The energy transfer from Ce³⁺ to Tb³⁺ and subsequently to Eu³⁺ has been demonstrated. rsc.org The relative intensities of the green and red emissions can be controlled by adjusting the concentrations of the dopants. rsc.orgacs.org Trivalent terbium and europium ions are widely used as activators due to their distinct green and red emission bands, respectively. rsc.org
Table 2: Luminescence Properties of Doped this compound
| Dopant(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Reference |
| Eu²⁺ | 362 | ~440 | Blue | researchgate.net |
| Mn⁴⁺ | 466 | ~632 | Red | |
| Ce³⁺, Tb³⁺, Eu³⁺ | 254 | Varies (Green/Red) | Tunable/White | rsc.org |
| Dy³⁺, Li⁺ | - | 490, 572, 672, 758 | White | core.ac.uk |
Analysis of Thermal Quenching Mechanisms in Luminescent this compound
The efficiency of luminescent materials often decreases with increasing temperature, a phenomenon known as thermal quenching. In Mn⁴⁺-doped this compound, which is a promising red phosphor, the temperature dependence of its photoluminescence (PL) intensity has been studied to understand this quenching process. researchgate.net The luminescence quenching temperature (T½), where the emission intensity drops to half its maximum, is a critical parameter for applications in high-power LEDs, which can operate at temperatures around 450 K. nih.gov For many Mn⁴⁺-doped fluorides, this temperature typically falls between 400 and 500 K. nih.gov
Studies on Mn⁴⁺-activated phosphors like K₂TiF₆ reveal that thermal quenching occurs through a thermally activated crossover from the excited state (⁴T₂) to the ground state (⁴A₂). nih.govresearchgate.net This non-radiative decay process becomes dominant at higher temperatures, reducing the material's quantum efficiency. nih.gov The quenching temperature can be influenced by the host lattice; designing hosts where the Mn⁴⁺ ion has a high ⁴T₂ state energy is a strategy to improve thermal stability. researchgate.net The investigation of luminescence decay times at various temperatures is another method to probe thermal quenching. nih.gov In Mn⁴⁺-doped BaSiF₆, the decay of the Mn⁴⁺ emission is single exponential, becoming faster as the temperature increases, which is characteristic of thermal quenching. researchgate.netnih.gov
| Material | 4A2 → 4T2 Energy (cm⁻¹) | Quenching Temperature T½ (K) | Reference |
|---|---|---|---|
| BaSiF₆ | 21322 | 430 | uu.nl |
| BaTiF₆ | 21142 | 425 | uu.nl |
| K₂TiF₆ | Not Specified | 462 | nih.gov |
Studies on Electron-Vibrational Interaction (EVI) in Doped this compound Systems
Electron-vibrational interaction, also known as electron-phonon coupling, plays a crucial role in the optical properties of doped crystals. In Mn⁴⁺-doped this compound, the emission and excitation spectra exhibit not only a zero-phonon line (ZPL) but also associated phonon-assisted peaks. researchgate.netresearchgate.net The ZPL corresponds to a purely electronic transition, while the sidebands arise from simultaneous electronic and vibrational (phonon) transitions.
The observation of these phonon-assisted peaks is a direct manifestation of EVI. researchgate.net In BaSiF₆:Mn⁴⁺, the ZPL and its accompanying phonon sidebands show clear splittings with an energy of approximately 3 meV. researchgate.netresearchgate.net This splitting is attributed to the trigonal distortion of the MnF₆²⁻ octahedron within the BaSiF₆ host lattice. researchgate.netresearchgate.net The analysis of these spectral features provides insight into which vibrational modes of the host lattice are most strongly coupled to the electronic states of the dopant ion.
Defect-Induced Luminescence Mechanisms in Barium Fluorosilicate Glass Fibers
Barium fluorosilicate glass fibers can exhibit intense visible luminescence when pumped with infrared light. nih.govresearchgate.netoptica.org This emission is not typically from dopants but from defects within the glass structure. researchgate.netmdpi.com Research has identified a powerful green luminescence in these fibers, which is suggested to originate from oxygen-excess surface defects. researchgate.netoptica.org This defect-based emission is strong enough to be observed by the naked eye and has potential applications in temperature sensing. nih.govresearchgate.net
The intensity and lifetime of this green defect luminescence are highly dependent on temperature, making it suitable for optical thermometry over a range of 25°C to 130°C. nih.govresearchgate.netresearchgate.net The mechanism is believed to involve multiphoton absorption, leading to the ionization of the fiber material and subsequent luminescence from the resulting defects. mdpi.com Analogies have been drawn to green luminescence observed in similar materials, which is ascribed to BaF₂-related defects. mdpi.comresearchgate.net The study of these defect centers is crucial for both understanding the fundamental properties of the glass and for developing new applications for these specialized optical fibers. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in this compound Studies
UV-Vis spectroscopy is a fundamental tool for characterizing the electronic transitions in materials like this compound, especially when doped with optically active ions. In Mn⁴⁺-doped BaSiF₆, the material appears as a red phosphor because it strongly absorbs blue light and emits in the red region of the spectrum. researchgate.net
The photoluminescence excitation (PLE) spectrum, which measures the emission intensity at a fixed wavelength while scanning the excitation wavelength, reveals the absorption bands responsible for the luminescence. For BaSiF₆:Mn⁴⁺, the PLE spectrum shows strong absorption bands that correspond to the electronic transitions within the Mn⁴⁺ ion. researchgate.netresearchgate.net At room temperature, the excitation peaks are observed around 2.43 eV (⁴A₂ → ⁴T₂) and 2.86 eV (⁴A₂ → ⁴T₁). researchgate.netresearchgate.net These spin-allowed transitions are responsible for the efficient absorption of blue light, which subsequently leads to the characteristic red emission at approximately 630 nm (~1.99 eV), corresponding to the spin-forbidden ²E → ⁴A₂ transition. researchgate.netresearchgate.net
Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR, for Solution-Phase Behavior and Hydrolysis Studies
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the behavior of fluorine-containing compounds in solution, owing to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.orgrsc.org It has been instrumental in re-examining the hydrolysis of the hexafluorosilicate ion (SiF₆²⁻), a process critical to municipal water fluoridation. fluoridefreepeel.canih.gov
¹⁹F NMR studies have been used to search for and identify intermediates in the hydrolysis of hexafluorosilicate. fluoridefreepeel.canih.gov Research has shown that below a pH of 3.5, a single intermediate species, assigned as SiF₅⁻ or its hydrate, can be detected. fluoridefreepeel.canih.gov At higher pH values (4-5), no intermediates were observable at concentrations of 10⁻⁵ M. fluoridefreepeel.canih.gov The chemical shift of the SiF₆²⁻ anion is sensitive to its environment. For example, the ¹⁹F NMR signal for free SiF₆²⁻ in an organic solvent appears at -63.47 ppm, but this shifts dramatically downfield when the ion is encapsulated within a nanojar structure. acs.org In aqueous solutions, a peak at -130.5 ppm has been attributed to SiF₆²⁻ at a pH of 3.2 and below. researchgate.net These studies refute the long-held belief that hexafluorosilicates completely and instantaneously dissociate in water. researchgate.net
| Species | Chemical Shift (ppm) | Conditions | Reference |
|---|---|---|---|
| SiF₆²⁻ | -128.2 | Aqueous solution, high ionic strength | fluoridefreepeel.ca |
| SiF₆²⁻ | -130.5 | Aqueous solution, pH ≤ 3.2 | researchgate.net |
| SiF₅(H₂O)⁻ (intermediate) | -129.5 | Aqueous solution | researchgate.net |
| Free SiF₆²⁻ | -63.47 | DMSO-d₆, 25°C | acs.org |
| Encapsulated SiF₆²⁻ (in Cu₃₂SiF₆ nanojar) | -45.03 | DMSO-d₆ | acs.org |
X-ray Diffraction and Advanced Crystallographic Analysis
X-ray diffraction (XRD) is the definitive method for determining the crystal structure of solid materials. This compound crystallizes in the trigonal R-3m space group (No. 166). materialsproject.orgnih.govosti.gov The structure is three-dimensional, built from Ba²⁺ and SiF₆²⁻ ions. materialsproject.orgosti.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | materialsproject.org |
| Space Group | R-3m (No. 166) | materialsproject.orgnih.gov |
| Lattice Parameters (Conventional Cell) | a = 7.189 Å, b = 7.189 Å, c = 7.015 Å | nih.gov |
| α = 90°, β = 90°, γ = 120° | ||
| Volume = 313.40 ų | materialsproject.org | |
| Bond Lengths | Ba–F: 2.79 Å (x6) and 2.85 Å (x6) | materialsproject.org |
| Si–F: 1.70 Å (x6) | materialsproject.org |
Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity
Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the phase purity and crystallinity of this compound (BaSiF₆). This method provides a comprehensive representation of the bulk sample, as the resulting diffraction pattern is a composite of all crystalline components present. ncl.ac.uk By comparing the experimental PXRD pattern of a synthesized BaSiF₆ sample with a standard diffraction pattern, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS) database (e.g., card number 74-0923 or 15-0736), the phase purity can be confirmed. rsc.orgresearchgate.net The absence of peaks corresponding to potential impurities or starting materials indicates a high degree of phase purity.
The sharpness and intensity of the diffraction peaks in the PXRD pattern are direct indicators of the material's crystallinity. Well-defined, sharp peaks suggest a well-crystallized structure, while broad peaks may indicate smaller crystallite sizes or the presence of amorphous content. core.ac.uk For instance, studies on BaSiF₆ nanostructures have utilized PXRD to confirm the crystalline nature of the synthesized materials. rsc.org In some cases, Rietveld refinement of the PXRD data is employed to obtain more detailed structural information and to further verify the crystal structure. iaea.orgbohrium.com This analytical approach is crucial for correlating the material's structure with its properties, ensuring that observed characteristics are intrinsic to the BaSiF₆ phase. ncl.ac.uk
| Parameter | Description | Reference |
| Phase Identification | Comparison of experimental diffraction patterns with standard JCPDS data (e.g., 74-0923, 15-0736) to confirm the BaSiF₆ phase. | rsc.orgresearchgate.net |
| Crystallinity Assessment | Analysis of peak sharpness and intensity to determine the degree of crystalline order. | core.ac.uk |
| Rietveld Refinement | A method for refining the crystal structure parameters from PXRD data to achieve a better fit between the experimental and calculated patterns. | iaea.orgbohrium.com |
| Purity Analysis | Detection of impurity phases by identifying peaks that do not correspond to the BaSiF₆ structure. | ncl.ac.ukwmich.edu |
Single Crystal X-ray Diffraction for Precise Structural Refinement (applicable to related compounds)
While large, high-quality single crystals of this compound suitable for single-crystal X-ray diffraction can be challenging to synthesize, the technique has been successfully applied to isostructural compounds, providing valuable insights into the precise crystal structure. mdpi.com Single-crystal X-ray diffraction determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through a single crystal. uol.de This method yields precise atomic coordinates, bond lengths, and bond angles. uol.de
For instance, the crystal structure of barium hexafluoridoosmate(IV) (BaOsF₆), which is isostructural to BaSiF₆, was determined using single-crystal X-ray diffraction. mdpi.com These studies reveal that such compounds often crystallize in the trigonal space group R-3m. mdpi.commaterialsproject.org The data obtained from single-crystal analysis, such as lattice parameters and atomic positions, can serve as a starting point for the refinement of powder diffraction data for BaSiF₆ itself. ncl.ac.uk Although a full crystal structure determination of BaSiF₆ via single-crystal methods is not always feasible, the analysis of related hexafluorosilicate and hexafluoridoosmate compounds provides a robust model for understanding its structural characteristics. mdpi.comiucr.org
| Compound | Space Group | Lattice Parameters (Å) | Reference |
| BaSiF₆ (from database) | R-3m | a = 7.20, c = 6.99 | materialsproject.org |
| BaOsF₆ | R-3 | a = 7.3286, c = 7.2658 | mdpi.com |
| NH₃(CH₂)₃NH₃SiF₆ | P2₁/c | a = 18.871, b = 5.879, c = 17.345, β = 117.331° | biointerfaceresearch.com |
Mass Spectrometry for Compositional and Isotopic Analysis
Gas-Source Isotope Ratio Mass Spectrometry (IRMS) in Silicon Isotope Determination via Thermal Decomposition of BaSiF₆
Gas-Source Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the high-precision analysis of silicon isotopes (²⁸Si, ²⁹Si, and ³⁰Si). nu-ins.com A key step in this analysis involves the conversion of silica (B1680970) (SiO₂) from a sample into this compound (BaSiF₆). nu-ins.comnu-ins.com This intermediate compound is then thermally decomposed under high vacuum to produce silicon tetrafluoride (SiF₄) gas. nu-ins.comnu-ins.com
The thermal decomposition of BaSiF₆ is typically carried out by heating the sample to around 600°C. nu-ins.com The generated SiF₄ gas is then purified cryogenically before being introduced into the IRMS. nu-ins.com This method is advantageous as it allows for the automation of the SiF₄ generation, reducing the risks associated with handling hazardous fluorinating agents like hydrofluoric acid. nu-ins.com The analysis of the SiF₄ gas against a reference gas yields precise δ²⁹Si and δ³⁰Si values. nu-ins.com This technique has been successfully used in various fields, including geochemistry and marine science, to study silicon cycling. nu-ins.comglobalauthorid.com
| Parameter | Value/Description | Reference |
| Precursor Compound | This compound (BaSiF₆) | nu-ins.comnu-ins.com |
| Decomposition Product | Silicon tetrafluoride (SiF₄) gas | nu-ins.comnu-ins.com |
| Decomposition Temperature | ~600°C | nu-ins.com |
| Analytical Goal | High-precision measurement of δ²⁹Si and δ³⁰Si | nu-ins.com |
| Sample Size | 200-300 µg of BaSiF₆ | nu-ins.com |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Trace Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the concentrations of a wide range of trace and ultra-trace elements in various samples, including this compound. nih.govthermofisher.com The method involves introducing the sample into an argon plasma, which ionizes the constituent elements. thermofisher.com These ions are then separated by a mass spectrometer based on their mass-to-charge ratio and detected. spectro.com
For the analysis of BaSiF₆, the solid sample would first need to be brought into a liquid form, typically through acid digestion. spectro.com ICP-MS can then be used to quantify the elemental composition, including the major elements (barium and silicon) and any trace-level impurities. nih.govepa.gov This is particularly important for quality control and for understanding the influence of dopants or impurities on the material's properties, such as in the case of doped BaSiF₆ phosphors. researchgate.net The technique offers very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for verifying the purity of high-purity BaSiF₆ or for detecting contaminants that could affect its performance in sensitive applications. nih.govusgs.gov
| Feature | Description | Reference |
| Principle | Ionization of sample in an argon plasma followed by mass spectrometric detection of ions. | thermofisher.comspectro.com |
| Sample Preparation | Solid BaSiF₆ requires acid digestion to be introduced as a liquid sample. | spectro.com |
| Application | Determination of major and trace elemental composition and purity of BaSiF₆. | nih.govepa.gov |
| Sensitivity | Capable of detecting elements at sub-µg/L (ppb) to ng/L (ppt) concentrations. | nih.govusgs.gov |
Microscopic and Surface Characterization Techniques
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a vital tool for investigating the surface morphology, particle size, and shape of this compound. azooptics.com This technique uses a focused beam of electrons to scan the sample's surface, generating signals that provide detailed images of the surface topography. azooptics.com
SEM analysis has been extensively used to characterize BaSiF₆ synthesized under different conditions. For instance, studies have shown that the morphology of BaSiF₆ can be controlled to form various structures, such as hexagonal nanorods, flower-like particles, and nanocubes, by adjusting reaction parameters like time, temperature, and the use of surfactants. researchgate.netresearchgate.net The images obtained from SEM reveal the size and shape distribution of the particles, which are crucial for understanding the material's properties and potential applications, particularly in areas like phosphors for LEDs. iaea.orgresearchgate.net By providing high-resolution images, SEM allows for a direct visualization of the material's microstructure, offering insights that complement data from other techniques like PXRD. rsc.orgresearchgate.net
| Morphology | Synthesis Conditions | Reference |
| Hexagonal Nanorods | Hydrothermal synthesis at 160°C for varying reaction times (6-24h). | researchgate.net |
| Flower-like Particles | Low-temperature hydrothermal method with citric acid as a chelating agent. | researchgate.net |
| Nanowires | Solvothermal synthesis, resulting in average diameters of ~36 nm and lengths of 10-50 µm. | rsc.org |
| Nanorods & Nanospindles | Hydrothermal method with CTAB as a surfactant. | researchgate.net |
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the electronic behavior of BaSiF₆. These theoretical approaches provide insights into the material's stability, electronic band structure, and the nature of its chemical bonds.
Density Functional Theory (DFT) for Electronic Band Structure and Orbital Analysis
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of materials like this compound. researchgate.netq-chem.comresearchgate.net Calculations performed using DFT can determine the electronic band structure and provide a detailed analysis of the orbitals.
The electronic band structure of BaSiF₆ has been calculated to have a significant band gap. The Materials Project, for instance, reports a calculated band gap of 7.654 eV. materialsproject.org It is important to note that band gaps computed with common exchange-correlation functionals like GGA can be underestimated. materialsproject.org The band structure reveals that BaSiF₆ is a trivial insulator. materialsproject.org
Orbital analysis, often performed using Natural Bond Orbital (NBO) calculations within the DFT framework, helps to understand the bonding characteristics. scialert.netresearchgate.net This analysis can reveal the hybridization of atomic orbitals and the nature of the interactions between the barium, silicon, and fluorine atoms. scialert.net For the hexafluorosilicate anion ([SiF₆]²⁻), the bonding is characterized by the interaction between the silicon and fluorine orbitals.
Table 1: Calculated Properties of this compound
| Property | Calculated Value | Method | Source |
|---|---|---|---|
| Band Gap | 7.654 eV | GGA | materialsproject.org |
| Crystal System | Trigonal | - | materialsproject.org |
| Space Group | R-3m (166) | - | materialsproject.org |
| Density | 4.21 g/cm³ | - | materialsproject.org |
Computational Modeling of Spectroscopic Properties
Computational modeling plays a crucial role in interpreting and predicting the spectroscopic properties of this compound, including its vibrational and electronic spectra.
Prediction of Vibrational Spectra (IR, Raman)
The vibrational spectra of BaSiF₆, specifically Infrared (IR) and Raman spectra, can be predicted using computational methods. brehm-research.deias.ac.inresearchgate.net These predictions are valuable for assigning the observed vibrational modes to specific atomic motions within the crystal lattice. spectroscopyonline.com
For the hexafluorosilicate anion ([SiF₆]²⁻) with an ideal octahedral (Oₕ) symmetry, specific vibrational modes are expected to be active in either the IR or Raman spectrum. spectroscopyonline.comnih.gov However, in a crystal lattice, the symmetry of the anion can be lowered, leading to changes in the selection rules and the appearance of otherwise "forbidden" modes. spectroscopyonline.com
Computational calculations can simulate these effects and provide a theoretical spectrum that can be compared with experimental data. For instance, the stretching and bending vibrations of the Si-F bonds in the [SiF₆]²⁻ anion are characteristic features in the vibrational spectra.
Table 2: Predicted Vibrational Modes of the [SiF₆]²⁻ Anion (Oₕ Symmetry)
| Mode | Symmetry | Activity | Description |
|---|---|---|---|
| ν₁ | A₁g | Raman | Symmetric Si-F stretch |
| ν₂ | E₉ | Raman | Symmetric Si-F bend |
| ν₃ | F₁ᵤ | IR | Asymmetric Si-F stretch |
| ν₄ | F₁ᵤ | IR | Asymmetric Si-F bend |
| ν₅ | F₂₉ | Raman | Asymmetric Si-F bend |
| ν₆ | F₂ᵤ | Inactive | Asymmetric Si-F bend |
Simulation of Electronic Transitions and Optical Behavior
Simulations of electronic transitions are essential for understanding the optical properties of BaSiF₆. csic.es These simulations, often based on time-dependent DFT (TD-DFT) or other advanced computational methods, can predict the energies and intensities of electronic absorption and emission.
When doped with activator ions, such as Eu²⁺ or Mn⁴⁺, BaSiF₆ can exhibit luminescence. researchgate.netresearchgate.net Computational models can help to understand how the host lattice influences the electronic energy levels of the dopant ions and, consequently, the resulting photoluminescent properties. researchgate.netresearchgate.net For example, simulations can provide insight into the 4f-5d transitions of Eu²⁺ in the BaSiF₆ host, which are responsible for its emission characteristics. researchgate.net
Mechanistic Pathways and Reaction Energetics
While BaSiF₆ is a stable solid, computational methods can be used to explore hypothetical reaction pathways and their associated energetics. peerj.comnih.gov This is particularly relevant for understanding its synthesis and potential decomposition reactions.
Quantum chemical calculations can be employed to determine the energies of reactants, products, and transition states for proposed reaction mechanisms. nih.gov For instance, the precipitation of BaSiF₆ from an aqueous solution containing barium and hexafluorosilicate ions can be modeled to understand the driving forces behind the reaction. wikipedia.org
Theoretical and Computational Investigations of Barium Hexafluorosilicate
Potential Energy Surface (PES) Studies for Dissociation Reactions
Theoretical and computational chemistry provides powerful tools to investigate the dissociation of ionic compounds like barium hexafluorosilicate (B96646) (BaSiF₆). A key concept in these studies is the Potential Energy Surface (PES), a mathematical or graphical representation of a system's energy as a function of its geometry. gatech.edu By mapping the PES, researchers can identify the most likely pathways for a reaction, locate transition states, and calculate the energy required for a bond to break. gatech.edudtic.mil
Computational studies, primarily employing Density Functional Theory (DFT) and Coupled Cluster (CCSD) methods, have been instrumental in elucidating the dissociation of the hexafluorosilicate anion. researchgate.net These methods are used to calculate the energy characteristics, including reaction heats and energy barriers, for dissociation reactions. researchgate.net
One of the primary dissociation pathways for the SiF₆²⁻ anion is the elimination of a fluoride (B91410) anion (F⁻), as shown in the following reaction:
SiF₆²⁻ → SiF₅⁻ + F⁻
Research has revealed that the potential energy surface for this reaction possesses a unique and complex topology. researchgate.net Specifically, it features valley-ridge inflection points, which indicate bifurcations or branching of the minimum energy reaction path. researchgate.net This complexity suggests that the dissociation process may not follow a single, simple trajectory.
The computational methods employed in these investigations are critical for accurately modeling the electronic structure and predicting the energetic landscape of the dissociation process. The table below summarizes the key theoretical approaches and findings from these studies.
| Computational Method | Basis Set | Key Findings for SiF₆²⁻ Dissociation | Reference |
| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Calculation of reaction energies and barriers for fluoride elimination. | researchgate.net |
| Density Functional Theory (DFT) - M06-2X | 6-311++G(d,p) | Used to study the geometric and electronic structures of silicon fluorides. | researchgate.net |
| Coupled Cluster (CCSD and CCSD(T)) | 6-311++G(d,p) | Provided high-accuracy energy calculations for the dissociation pathway. | researchgate.net |
| Natural Bond Orbital (NBO) Theory | N/A | Analysis of the nature of the Si-F bonds during dissociation. | researchgate.net |
| Natural Resonance Theory (NRT) | N/A | Investigation of the bonding characteristics within the anion. | researchgate.net |
This table is generated based on findings for the hexafluorosilicate anion (SiF₆²⁻), a key component of barium hexafluorosilicate.
Further theoretical studies have explored the interaction of the SiF₆²⁻ anion with water molecules, which can influence its stability and dissociation in aqueous environments. researchgate.netacs.org These studies calculate the dissociation energies of hydrated SiF₆²⁻ complexes, providing further insight into the strength of the interactions that must be overcome for dissociation to occur. researchgate.netacs.org For instance, the electronic dissociation energy for a monohydrated SiF₆²⁻ has been found to be significant, highlighting the strong interaction between the anion and solvent molecules. researchgate.net
Decomposition Pathways and Reaction Mechanisms of Barium Hexafluorosilicate
Thermal Decomposition Pathways and Products
The thermal decomposition of barium hexafluorosilicate (B96646) is an endothermic process that results in the formation of stable inorganic fluoride (B91410) compounds. This process is fundamental to applications such as the production of high-purity silicon tetrafluoride. wmich.edu
When subjected to elevated temperatures, solid barium hexafluorosilicate decomposes into solid barium fluoride (BaF₂) and gaseous silicon tetrafluoride (SiF₄). wmich.edursc.org The generally accepted reaction for this decomposition is:
BaSiF₆(s) → BaF₂(s) + SiF₄(g)
This decomposition pathway is a common characteristic of hexafluorosilicate salts. sci-hub.seresearchgate.net The onset of this reaction for this compound is reported to begin at approximately 300°C to 400°C. smolecule.comchemister.rudrugfuture.com Complete decomposition to yield barium fluoride is achieved at higher temperatures, around 600°C. rsc.org This method serves as a viable route for the synthesis of silicon tetrafluoride. wmich.edudrugfuture.com
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition kinetics. sci-hub.seetamu.edu Studies on this compound nanowires using TGA have shown that the material is stable up to 400°C. rsc.org Beyond this temperature, a gradual loss of mass is observed up to 600°C, which corresponds to the release of silicon tetrafluoride gas, leaving behind barium fluoride as the solid residue. rsc.org
Kinetic studies of the decomposition have been performed using the transpiration method, a technique for measuring vapor or dissociation pressures. wmich.edu These experiments provide data on the thermodynamic properties of the decomposition reaction. From the data collected on the decomposition pressures of SiF₄ over BaSiF₆ at various temperatures, key kinetic parameters can be determined.
| Parameter | Value | Unit |
|---|---|---|
| Temperature Range | 599 - 711 | K |
| Enthalpy of Decomposition (ΔH°) | 37.6 ± 0.84 | kcal/mol |
| Entropy of Decomposition (ΔS°) | 45.65 ± 0.55 | cal/(mol·K) |
| Reported Activation Energy (Ea) | 32.8 | kcal/mol |
Note: The source noted an inconsistency, as the activation energy for an endothermic reaction would be expected to be greater than the enthalpy change. wmich.edu
Hydrolytic Stability and Dissociation Mechanisms in Aqueous Media
In aqueous environments, this compound exhibits complex hydrolytic behavior, primarily governed by the stability of the hexafluorosilicate anion (SiF₆²⁻). The dissociation is heavily influenced by factors such as pH and concentration.
The hydrolysis of the hexafluorosilicate anion (SiF₆²⁻) does not proceed directly to silicic acid and fluoride ions in a single step. Research has shown the existence of partially hydrolyzed intermediates. The most significant of these is the aquapentafluorosilicate anion, [SiF₅(H₂O)]⁻, often simplified as SiF₅⁻.
The presence of this intermediate has been confirmed using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. chemister.ru (from initial search) Studies using ¹⁹F NMR have detected a distinct signal for an intermediate species, assigned as SiF₅⁻ or its hydrate, specifically in acidic conditions below a pH of 3.5. smolecule.comchemister.ru (from initial search) At pH values between 3.5 and 5, no intermediates were observable at micromolar concentrations. smolecule.comchemister.ru (from initial search)
Further characterization has been achieved through single-crystal X-ray diffraction, where the [SiF₅(H₂O)]⁻ anion was stabilized and structurally characterized within host-guest chemical compounds. drugfuture.com (from initial search) The SiF₅⁻ anion itself has a trigonal bipyramidal geometry. rsc.orggla.ac.uk (from initial search)
| Species | ¹⁹F NMR Chemical Shift (ppm) | Conditions for Detection |
|---|---|---|
| SiF₆²⁻ | -130.5 | pH ≤ 3.2 |
| SiF₅(H₂O)⁻ | -129.5 | pH < 3.5 |
SiF₆²⁻ + 4H₂O ⇌ Si(OH)₄ + 6F⁻ + 4H⁺
Research indicates that the stability of the SiF₆²⁻ anion is greatest in a narrow, acidic pH range of approximately 2.6 to 2.7. drugfuture.com (from initial search) As the pH deviates from this range, the equilibrium shifts.
Acidic Conditions (pH < 3.5): In more acidic solutions, the formation of the SiF₅⁻ intermediate is observed. smolecule.comchemister.ru (from initial search)
Moderate pH (4-5): At these pH values, the direct determination of the hexafluorosilicate equilibrium constant becomes challenging due to the tendency of silica (B1680970) to form oligomers (small polymers). sci-hub.sesmolecule.com (from initial search)
Neutral to Alkaline Conditions (pH > 6): In neutral or alkaline environments, the hydrolysis of hexafluorosilicate is essentially complete, driving the equilibrium towards the formation of silicic acid (or silicates) and free fluoride ions. etamu.eduosti.gov (from initial search) Prolonged contact with water, especially in the presence of alkali, accelerates the hydrolysis of this compound. drugfuture.com
Other environmental factors, such as the presence of certain metal cations, can also catalyze and influence the rate of hydrolysis. (from initial search)
Advanced Applications and Functional Materials Development Based on Barium Hexafluorosilicate
Luminescent Materials and Phosphor Technology
The development of luminescent materials based on barium hexafluorosilicate (B96646) has led to significant advancements in phosphor technology. The BaSiF₆ host lattice is particularly suitable for doping with activator ions to produce efficient light emission across the visible spectrum, which is crucial for next-generation lighting and display technologies.
Design and Optimization of Barium Hexafluorosilicate-Based Phosphors for Solid-State Lighting (e.g., WLEDs)
This compound doped with manganese (Mn⁴⁺), designated as BaSiF₆:Mn⁴⁺, has been identified as a highly effective red phosphor, addressing a critical need in the production of warm white light-emitting diodes (WLEDs). researchgate.netrsc.org Standard WLEDs, often a combination of a blue InGaN chip and a yellow-emitting YAG:Ce³⁺ phosphor, typically lack a strong red component, resulting in a low color rendering index (CRI) and a high correlated color temperature (CCT), perceived as "cool" white light. The integration of a narrow-band red-emitting phosphor like BaSiF₆:Mn⁴⁺ significantly improves the color quality. researchgate.net
The design of these phosphors focuses on optimizing their luminescent properties. The BaSiF₆:Mn⁴⁺ phosphor exhibits a strong absorption band around 460-465 nm, which aligns well with the emission from commercial blue LED chips. researchgate.netrsc.org Upon excitation, it produces a characteristic narrow-band red emission with sharp peaks around 615, 632, and 650 nm, attributed to the ²E₉ → ⁴A₂₉ transition of the Mn⁴⁺ ions. researchgate.net
Research efforts have been directed at optimizing the synthesis conditions and composition to enhance performance. A double-site metal ion replacement strategy has proven effective. In one study, a series of K₂ᵧBa₁₋ᵧSi₁₋ₓGeₓF₆:Mn⁴⁺ phosphors were synthesized. rsc.org This compositional tuning, involving the substitution of Si⁴⁺ with Ge⁴⁺ and Ba²⁺ with K⁺, led to an optimized crystal field environment for the Mn⁴⁺ activator, resulting in enhanced fluorescence intensity, excellent water resistance, and outstanding thermal stability. rsc.org A WLED fabricated using an optimized K₀.₆Ba₀.₇Si₀.₅Ge₀.₅F₆:Mn⁴⁺ phosphor achieved a warm white light with a low CCT of 4000 K and a high CRI of 90.6. rsc.org Similarly, co-doping BaSiF₆ with Dysprosium (Dy³⁺) and Lithium (Li⁺) has been shown to enhance photoluminescence intensity for white light emission. core.ac.uk
| Dopant/Co-dopant | Host Material | Application Highlight | Key Performance Metric |
| Mn⁴⁺ | BaSiF₆ | Red phosphor for warm WLEDs | Strong absorption at ~465 nm, narrow red emission at ~632 nm. researchgate.net |
| Mn⁴⁺, K⁺, Ge⁴⁺ | K₂ᵧBa₁₋ᵧSi₁₋ₓGeₓF₆ | Optimized red phosphor for warm WLEDs | High CRI (90.6), Low CCT (4000 K), enhanced stability. rsc.org |
| Dy³⁺, Li⁺ | BaSiF₆ | White light emission | Enhanced photoluminescence intensity. core.ac.uk |
Photoluminescence Decay Time and Quantum Efficiency Studies
The efficiency and speed of a phosphor's response are critical for many applications, particularly in fast optical sensors and high-frequency displays. This compound-based materials have demonstrated promising characteristics in this regard.
Photoluminescence Decay Time: Inorganic materials with short radiative decay times are highly sought after. rsc.org Studies on rare-earth co-doped BaSiF₆ have revealed exceptionally fast luminescence. Superlong nanowires of BaSiF₆ co-doped with ions such as Cerium (Ce³⁺), Terbium (Tb³⁺), and Europium (Eu³⁺) exhibit photoluminescence with subnanosecond decay times. rsc.orgrsc.org For instance, time-correlated single photon counting (TCSPC) experiments on these nanowires, excited with laser pulses at 405 nm, confirmed the significantly shortened decay times compared to their microparticle counterparts. rsc.org The decay time for codoped BaSiF₆ nanowires is also found to be shorter than that of codoped barium fluoride (B91410) (BaF₂) nanowires, a well-known fast scintillator. rsc.orgrsc.org This rapid response is crucial for applications requiring high-speed signal processing. rsc.org
Quantum Efficiency (QE): Quantum efficiency, which measures the ratio of emitted photons to absorbed photons, is a key metric for phosphor performance. europa.eu High QE is essential for energy-efficient solid-state lighting. electrochem.orgphosphor.com Mn⁴⁺-doped fluoride phosphors, including BaSiF₆:Mn⁴⁺, are known for their potential to achieve high quantum efficiencies. researchgate.net However, the QE can be negatively affected by factors such as the presence of impurities or secondary phases. escholarship.org For example, the presence of Mn³⁺ impurity ions can lead to parasitic absorption and non-radiative decay, thereby lowering the quantum efficiency of a Mn⁴⁺-doped phosphor. acs.org Research on other host lattices has shown that optimized compositions, such as Ca₂Gd₀.₅Eu₀.₅SbO₆, can achieve internal quantum efficiencies as high as 73%. researchgate.net Careful control over synthesis and purity is paramount to maximizing the quantum efficiency of BaSiF₆-based phosphors. acs.org
Energy Transfer Mechanisms in Doped this compound Systems
The luminescent properties of BaSiF₆ can be precisely tuned by co-doping with multiple rare-earth ions, which enables complex energy transfer processes between them. This strategy is often used to enhance the emission intensity of an activator ion that may have weak absorption at the excitation wavelength. rsc.org
A common and effective energy transfer scheme in BaSiF₆ nanowires involves co-doping with Ce³⁺, Tb³⁺, and Eu³⁺. rsc.orgrsc.org
Sensitization: Ce³⁺ acts as an efficient sensitizer (B1316253) due to its broad and strong absorption in the near-UV range. rsc.org Upon excitation, the Ce³⁺ ion is promoted to its 5d excited state. researchgate.netrsc.org
Energy Bridging: The energy is then non-radiatively transferred from the excited Ce³⁺ ion to a Tb³⁺ ion, which acts as an energy bridge. rsc.orgresearchgate.net The energy levels of Ce³⁺ and Tb³⁺ are close, facilitating this transfer. rsc.org
Activation: Subsequently, the energy is transferred from the Tb³⁺ ion to the Eu³⁺ activator ion. Eu³⁺ is known for its intense red emission but has weak absorption in the UV region. rsc.org
Emission: Finally, the excited Eu³⁺ ion releases the energy radiatively, producing its characteristic sharp red emission lines. rsc.orgresearchgate.net
This Ce³⁺ → Tb³⁺ → Eu³⁺ energy transfer cascade allows for efficient red emission from Eu³⁺ when the material is excited by a near-UV source, which would not be effective for singly doped BaSiF₆:Eu³⁺. rsc.orgresearchgate.net The low lattice phonon energy of fluoride hosts like BaSiF₆ is believed to contribute to the high efficiency of this energy transfer process by minimizing non-radiative losses. researchgate.net By carefully adjusting the dopant ratios, the emission color can be tuned to achieve blue, red, or even white light. rsc.org
Optical Thermometry via Defect Luminescence in Barium Fluorosilicate Fibers
Recent research has unveiled a novel application for barium fluorosilicate in the field of optical thermometry. nih.gov An all-glass optical fiber, constructed with a barium fluorosilicate glass core and a silica (B1680970) cladding, exhibits intense green luminescence when pumped with infrared light. nih.govresearchgate.netresearchgate.net This luminescence originates from defects within the glass structure, and its properties are strongly dependent on temperature. nih.gov
This temperature dependence allows the fiber to be used as a versatile temperature sensor in two distinct ways:
Intensity-Based Thermometry: The intensity of the green defect luminescence changes predictably with temperature. This relationship has been demonstrated for a temperature range of 25°C to 130°C. nih.gov
Lifetime-Based Thermometry: The decay lifetime of the upper state of the luminescent defect is also a strong function of temperature. This method has shown a temperature sensitivity from 25°C to 100°C. nih.gov
Time-domain measurements have yielded a significant relative sensitivity of 2.85% K⁻¹ at 100°C (373 K). nih.gov A proof-of-concept distributed sensor system using a standard digital camera measured a maximum relative sensitivity of 1.13% K⁻¹ at 95°C (368 K). nih.gov This defect-based luminescence thermometry offers a new and potentially low-cost approach to temperature sensing, leveraging readily available optical components. nih.gov
Optical Components and Photonics Applications
The integration of barium fluorosilicate into optical components, particularly advanced optical fibers, opens up new possibilities in photonics beyond sensing.
Integration of Barium Fluorosilicate into Advanced Optical Fibers
Barium fluorosilicate is being incorporated into the core of advanced optical fibers, often fabricated using the molten core method. nih.govresearchgate.net These fibers typically feature a barium fluorosilicate glass core within a protective silica glass cladding. nih.gov The unique properties of the barium-containing core material, which can also include barium oxide (BaO), make these fibers attractive for several high-performance applications. researchgate.netaip.org
The development of such exotic optical fibers is driven by the need for superior signal transmission capabilities, including extended bandwidth into the infrared region, surpassing that of conventional silica fibers. nasa.gov The specific properties of barium fluorosilicate fibers suggest their utility in:
High-speed, sensitive thermometry: As detailed previously, these fibers can function as robust and sensitive temperature sensors. nih.govnih.gov
Fiber Lasers: The unique glass composition could be beneficial for developing narrow linewidth fiber lasers. researchgate.net
High-Power Photonics: They show potential for use in high-power passive components like couplers and combiners. researchgate.net
Brillouin-based Sensor Systems: The material properties are also of interest for Brillouin scattering-based sensing applications. researchgate.net
The integration of barium fluorosilicate into optical fibers represents a significant step in creating a new class of optical components with advanced functionalities for a wide range of scientific and industrial applications. researchgate.net
Role in Optical Deposition and Filter Fabrication
This compound (BaSiF₆) is a notable material in the field of optical materials, where it is utilized in optical deposition processes to create specialized coatings and filters. americanelements.com Fluoride compounds, in general, are employed for optical deposition, and BaSiF₆ is part of this class of materials. americanelements.com Its utility stems from its optical properties which can be tailored for specific applications, particularly when doped with other elements.
The primary application in this area involves thin-film deposition, where a layer of the material is applied to a substrate to alter its optical characteristics, such as reflection and transmission. arizona.edu These coatings are integral to a wide range of optical components. arizona.edu
Research into Europium-doped this compound (BaSiF₆:Eu²⁺) phosphors highlights its potential in optoelectronic filter applications. researchgate.net These phosphors, prepared through methods like low-temperature solution combustion, can be fabricated into different forms, including thin films and nano-samples, for analysis of their filter utility. researchgate.net The performance of these materials in filter applications is a key area of investigation for their use in microelectronics and other advanced sectors. researchgate.net While barium fluoride (BaF₂) is more commonly detailed for creating optical windows and coatings with a wide transparency range, the principles of using fluoride compounds in thin-film applications extend to this compound. researchgate.netumicore.com The goal of using such materials is to achieve controllable structural and photoluminescent behaviors for devices like light-emitting diodes and photovoltaics. researchgate.netosti.gov
Advanced Materials Science Formulations
The development of advanced materials often relies on the precise control of composition and structure at the micro and nanoscale. This compound serves as a foundational compound in creating novel materials with enhanced properties for specialized applications.
The synthesis of this compound at the nanoscale has been achieved through various methods, leading to materials with unique morphologies and properties. One prominent method is the solvothermal synthesis, which has been used to produce superlong nanowires of BaSiF₆. rsc.org This technique, conducted in a quaternary system of cetyltrimethylammonium bromide (CTAB), water, cyclohexane, and 1-pentanol, yields nanowires with a uniform morphology. rsc.org
Another approach is the low-temperature solution combustion method, which utilizes urea (B33335) as a fuel to prepare BaSiF₆ phosphors. researchgate.net The traditional synthesis method involves precipitating the poorly water-soluble salt from a solution containing barium ions (from barium chloride) and hexafluorosilicate ions (from hexafluorosilicic acid). wikipedia.org
Characterization of these nanoscale materials is crucial for understanding their structure and potential applications. Key techniques include:
X-Ray Diffraction (XRD): Used to confirm the crystalline nature of the material. For instance, XRD patterns of BaSiF₆ nanowires show a pure crystalline rhombohedral structure (space group R3̅m) and indicate a preferred growth direction. rsc.org
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques reveal the morphology and dimensions of the nanomaterials. Solvothermally synthesized BaSiF₆ nanowires have been observed with average diameters of less than 40 nm and lengths in the range of 10-50 μm, resulting in high aspect ratios. rsc.org
Thermogravimetric Analysis (TGA): This analysis is used to determine the thermal stability of the material. TGA has shown that BaSiF₆ nanowires are stable up to 400 °C. rsc.org
The following table summarizes the findings from the characterization of BaSiF₆ nanowires synthesized via a solvothermal method. rsc.org
| Property | Measurement/Observation | Characterization Technique |
| Morphology | Superlong nanowires with high aspect ratio | SEM, TEM |
| Average Diameter | 35.8 nm (± 5.4 nm) | TEM |
| Length | 10-50 µm | SEM |
| Crystal Structure | Rhombohedral | XRD |
| Space Group | R3̅m | XRD |
| Growth Direction | c-axis, with {110} surfaces | TEM, XRD |
| Thermal Stability | Stable up to 400 °C | TGA |
Table generated from data in George et al. (2018). rsc.org
Doping BaSiF₆ with rare-earth ions like Ce³⁺, Tb³⁺, and Eu³⁺ can impart photoluminescent properties, creating materials suitable for fast optical sensors. rsc.org These doped nanowires exhibit fast emissions in the visible spectra with subnanosecond decay times. rsc.org
This compound is recognized for its potential utility in the semiconductor and electronics industries. google.com Its application in this sector is often linked to its properties when used as a host material for phosphors in electronic devices. researchgate.net
Europium-doped BaSiF₆ phosphors have been identified for their utility in microelectronics sectors, particularly in the context of optoelectronic filters. researchgate.net The development of electronic coatings based on barium compounds is essential for various microelectronics, and BaSiF₆ derivatives contribute to this field. americanelements.com The ability to produce certain fluoride compounds, including this compound, in nanoscale and ultra-high purity forms enhances their usefulness as scientific standards and improves their optical and electronic qualities. americanelements.com
While direct applications in semiconductor fabrication are still an emerging area of research, the compound's role as a source of barium and hexafluorosilicate ions in various chemical processes suggests its adaptability for specialized industrial uses, including electronics. wikipedia.org
Environmental Dynamics and Biogeochemical Interactions of Barium Hexafluorosilicate
Environmental Fate and Transport Mechanisms of Barium Hexafluorosilicate (B96646)
The environmental fate of barium hexafluorosilicate is governed by its solubility, the stability of its constituent ions, and the characteristics of the receiving environmental compartments. While specific data on the compound itself is limited, its behavior can be inferred from the well-documented properties of barium (Ba²⁺), fluoride (B91410) (F⁻), and silicate (B1173343) (SiO₄⁴⁻) ions in environmental systems. chemservice.comchemos.de
This compound is a white crystalline powder characterized by its poor solubility in water. wikipedia.orgchemister.ru This low solubility is a primary factor controlling its distribution and persistence. Anthropogenic sources, such as the use of this compound as an insecticide, can lead to its direct introduction into agricultural soils. researchgate.netcdc.govcdc.gov
In aqueous environments, this compound will dissociate to a limited extent into barium (Ba²⁺) and hexafluorosilicate (SiF₆²⁻) ions. wikipedia.org The persistence of the compound in its original form is therefore limited by this dissociation and subsequent reactions. The hexafluorosilicate ion is subject to hydrolysis, which breaks it down into silicon dioxide (silica) and fluoride ions. industrialchemicals.gov.au This process is essentially complete at the typical pH range of drinking water (6.5-8.5). industrialchemicals.gov.au
Once dissociated, the persistence of its components varies significantly:
Barium (Ba²⁺): The barium ion reacts readily with naturally occurring sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻) ions, which are common in most soils and natural waters, to form highly insoluble and persistent minerals: barite (BaSO₄) and witherite (BaCO₃). cdc.govclaremont.edu These forms are very stable and can persist in the environment for long periods.
Hexafluorosilicate (SiF₆²⁻) and Fluoride (F⁻): The hexafluorosilicate ion itself is not persistent in most natural waters due to hydrolysis. industrialchemicals.gov.au The resulting fluoride ions, however, are strongly retained in soil, binding to soil components and forming complexes, particularly with aluminum, iron, and calcium. cdc.gov This strong binding limits their mobility but ensures their persistence in the soil matrix.
Due to these transformation pathways, the long-term environmental presence is not of the original this compound compound but rather of its more stable and less mobile breakdown products, primarily barium sulfate, barium carbonate, and various metal-fluoride complexes.
The mobility and chemical form (speciation) of the constituents of this compound are dictated by several environmental factors, most notably pH and the presence of other ions.
pH: The pH of the soil and water is a critical factor.
Under acidic conditions , the solubility of many barium compounds, including the otherwise insoluble barium carbonate and, to a lesser extent, barium sulfate, increases. mst.dkwho.intcdc.gov This enhances the mobility of barium in the environment, potentially allowing it to leach from soils into groundwater.
In alkaline (high pH) solutions , the nucleation and growth of barite (barium sulfate) may be enhanced, which would decrease the mobility of barium. ugr.es
Fluoride mobility is also pH-dependent. In acidic soils, it tends to form complexes with aluminum (aluminum fluorosilicate), while in alkaline soils, it is more likely to precipitate as calcium fluoride. cdc.gov
Anion Presence: The presence of sulfate and carbonate ions is the primary control on barium mobility. High concentrations of these anions will lead to the precipitation of insoluble barium salts, effectively immobilizing the barium. who.intcdc.gov
Soil Properties: The cation exchange capacity (CEC) of soil influences barium's mobility. Soils with a high CEC, such as those rich in clay or organic matter, will adsorb Ba²⁺ ions, limiting their movement. cdc.gov However, barium is not known to form strong, soluble complexes with humic and fulvic acids, which generally restricts its mobilization from organic-rich soils. mst.dkcdc.gov
The speciation of barium in soil is complex and can be divided into several fractions, as detailed by sequential extraction analysis. bibliotekanauki.pl These fractions include exchangeable, carbonate-bound, iron/manganese oxide-bound (reduced), organic-bound, and residual forms. bibliotekanauki.pl The distribution among these fractions determines the potential bioavailability and mobility of the element.
| Factor | Influence on Barium Mobility from BaSiF₆ | Influence on Fluoride/Silicate Mobility from BaSiF₆ |
| Low pH (Acidic) | Increases mobility by enhancing the solubility of BaCO₃ and BaSO₄. mst.dkcdc.gov | Increases mobility of fluoride; fluoride complexes with aluminum. cdc.gov |
| High pH (Alkaline) | Generally decreases mobility due to precipitation; may enhance barite nucleation. ugr.es | Decreases fluoride mobility through precipitation as calcium fluoride. cdc.gov |
| High Sulfate/Carbonate | Significantly decreases mobility due to precipitation of BaSO₄ and BaCO₃. cdc.gov | No direct major effect. |
| High Cation Exchange Capacity (CEC) | Decreases mobility due to adsorption onto soil particles. cdc.gov | No direct major effect on the anion. |
| High Organic Matter | Generally low mobility as barium does not form soluble organic complexes. mst.dkcdc.gov | Can influence fluoride mobility depending on the nature of the organic matter. |
Biogeochemical Cycling of Barium and Silicon in this compound-Affected Systems
The introduction of this compound into an ecosystem perturbs the natural biogeochemical cycles of both barium and silicon. Following its dissociation and the hydrolysis of the hexafluorosilicate ion, the barium and silicon components enter distinct but interconnected environmental pathways.
The biogeochemical cycle of barium involves its deposition from the atmosphere, leaching from geological materials, adsorption to soil and sediment, and uptake by organisms. cdc.govclaremont.edu In systems affected by BaSiF₆, the initial input is as a soluble or particulate pollutant. The Ba²⁺ ion is quickly partitioned into the solid phase through precipitation as barite or witherite, or through adsorption onto clay minerals and metal oxides. who.int This makes it largely unavailable for transport in surface water but incorporates it into the soil and sediment record. Over time, changes in environmental conditions, such as increased acidity, can remobilize this stored barium. cdc.gov
The biogeochemical cycle of silicon is closely linked to the water cycle and biological activity, particularly that of diatoms and some plants that utilize silica (B1680970) for their structures. researchgate.net When BaSiF₆ is the source, the silicon is released as the hexafluorosilicate ion, which hydrolyzes to form silicic acid (H₄SiO₄), the bioavailable form of silicon. industrialchemicals.gov.au This localized increase in silicic acid could potentially stimulate the growth of silica-utilizing organisms, such as diatoms in aquatic systems or certain grasses in terrestrial systems, thereby incorporating the silicon into the local biomass. The study of silicon isotopes, for which this compound can be used as an analytical reagent, is a key tool for tracing these pathways. researchgate.netglobalauthorid.com
The coupled nature of these cycles in a BaSiF₆-affected system is clear: the compound delivers both elements simultaneously. However, their subsequent fates diverge significantly due to their differing chemical properties. Barium is primarily controlled by inorganic precipitation reactions, leading to its sequestration in soils and sediments. Silicon, once converted to its bioavailable form, enters the active biological cycle, where its transport and transformation are mediated by organisms.
Mechanistic Studies of Biological Interactions
The biological interactions of this compound are a function of its constituent ions. Once dissociated, organisms are exposed to barium and fluoride, with the potential for uptake and bioaccumulation.
While high concentrations of soluble barium can be toxic to plants, some species have the ability to take up and accumulate the element from the soil. claremont.eduresearchgate.net Anthropogenic contamination from sources like this compound can make barium available for this uptake. researchgate.netresearchgate.net
The mechanism of barium uptake is related to its chemical similarity to calcium, an essential plant nutrient. It is likely that barium enters the plant root system through calcium transport channels. However, despite often high concentrations of barium in soil, its accumulation in most plants is limited. mst.dkwho.int
Certain plants are known as barium accumulators. Notable examples include:
Legumes, forage plants, and some trees (e.g., Brazil nut) show a propensity to accumulate barium. who.intcdc.gov
Verbascum densiflorum (Great Mullein) has been identified as a potential hyperaccumulator, capable of extracting significant amounts of barium from contaminated soils. researchgate.net
Tomatoes and soybeans have also been reported to have relatively high bioconcentration factors. cdc.gov
The uptake of the fluorosilicate component is less studied. However, studies on other fluoridated compounds show that plants can absorb fluoride from the soil, with uptake influenced by soil type and pH. researchgate.net Uptake is generally higher from acidic, sandy soils. fluoridealert.orgresearchgate.net It is plausible that the fluoride released from the hydrolysis of the hexafluorosilicate ion would be available for plant uptake through root systems.
| Plant Group/Species | Barium Accumulation Potential | Bioconcentration Factor (BCF) Soil-to-Plant | Reference |
| General Plant Species (average) | Limited | ~0.4 | mst.dkcdc.gov |
| Legumes | Accumulator | Not specified | cdc.gov |
| Forage Plants | Accumulator | Not specified | cdc.gov |
| Brazil Nut Tree (Bertholletia excelsa) | Accumulator | Not specified | who.intcdc.gov |
| Tomatoes & Soybeans | Accumulator | 2 to 20 | cdc.gov |
| Verbascum densiflorum | Potential Hyperaccumulator | Not specified | researchgate.net |
This compound, as an inorganic salt, does not undergo degradation in the microbial sense that organic compounds do. Its transformation is primarily an abiotic, chemical process. chemservice.comchemos.de
The principal transformation pathway in the environment is a two-step process:
Dissociation: The solid compound dissolves to a small extent in water, releasing Ba²⁺ and SiF₆²⁻ ions into the solution.
BaSiF₆(s) ⇌ Ba²⁺(aq) + SiF₆²⁻(aq)
Hydrolysis: The hexafluorosilicate ion reacts with water, especially under neutral to alkaline conditions, to form solid silicon dioxide (silica) and aqueous fluoride ions. This reaction is pH-dependent.
SiF₆²⁻(aq) + 2H₂O(l) → SiO₂(s) + 6F⁻(aq) + 4H⁺(aq)
The ultimate fate of the resulting ions is sequestration into largely immobile forms. The Ba²⁺ precipitates as barium sulfate or carbonate, and the F⁻ adsorbs strongly to soil minerals. cdc.govcdc.gov
Within biological systems, there is no evidence of specific enzymatic degradation pathways for this compound. If ingested or taken up by an organism, the compound would likely dissociate in bodily fluids. The barium ion would then behave similarly to calcium, with a potential to accumulate in bone tissue. mst.dk The fluoride ion would also be absorbed and could be incorporated into mineralized tissues like bones and teeth. The primary "transformation" in a biological context is therefore dissociation and subsequent bioaccumulation of the constituent ions.
Future Research Directions and Emerging Paradigms for Barium Hexafluorosilicate
Development of Novel and Sustainable Synthesis Routes
The traditional synthesis of barium hexafluorosilicate (B96646) involves the reaction of barium chloride with hexafluorosilicic acid, which precipitates the poorly soluble salt. wikipedia.orgdrugfuture.com While effective, this method presents challenges related to precursor handling and waste generation. Future research is geared towards developing more sophisticated and sustainable synthesis strategies that offer greater control over the material's purity, morphology, and properties.
Novel synthesis methods are emerging for specific applications. For instance, a low-temperature solution combustion method, using urea (B33335) as a fuel, has been successfully employed to prepare Europium-doped (Eu²⁺) barium hexafluorosilicate phosphors. researchgate.netaip.org For the fabrication of nanomaterials, a solvothermal method has been demonstrated to produce superlong BaSiF₆ nanowires with high aspect ratios. rsc.org These techniques represent a departure from simple precipitation, enabling the creation of materials with tailored optical and electronic properties.
A key future direction is sustainability. A proposed "dry method" involves reacting ammonium (B1175870) fluosilicate with barium carbonate or barium hydroxide. google.com This process generates ammonia (B1221849) or ammonium bicarbonate, which can be recycled back into the process to react with a fluorosilicic acid solution, aiming to reduce the discharge of mother liquor and optimize resource utilization. google.com The development of such closed-loop systems is critical for the environmentally responsible production of BaSiF₆.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Precursors | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Conventional Precipitation | Barium Chloride (BaCl₂) + Hexafluorosilicic Acid (H₂SiF₆) | Simple, well-established | Improving purity, reducing waste |
| Solution Combustion | Barium source, Silicon source, Fuel (e.g., Urea) | Low temperature, rapid synthesis of phosphors | Control of dopant incorporation and luminescence |
| Solvothermal Synthesis | Barium salt, Silicon source, Surfactants (e.g., CTAB) in a solvent system | Excellent control over nanowire morphology and size | Uniformity and scalability for nanodevice applications |
| Dry Method | Ammonium Fluosilicate + Barium Carbonate/Hydroxide | Potential for precursor recycling, reduced liquid waste | Process optimization and industrial scale-up |
Advanced In-Situ Spectroscopic Characterization Under Operando Conditions
To unlock the full potential of this compound in advanced applications, a deeper understanding of its dynamic behavior under operational conditions is essential. While traditional ex-situ characterization techniques like X-ray diffraction (XRD) and standard infrared (IR) spectroscopy provide valuable structural information, they offer only a static snapshot of the material. mdpi.com
The future of BaSiF₆ characterization lies in the application of advanced in-situ spectroscopic techniques, which allow for real-time observation of chemical and physical changes as they happen. nih.gov For example, in the context of BaSiF₆-based catalysts or sensors, operando spectroscopy—performing characterization during the actual catalytic or sensing process—is crucial. Techniques such as in-situ Raman and Fourier-transform infrared (FT-IR) spectroscopy could be used to monitor vibrational modes and detect the formation of intermediate species on the material's surface during a chemical reaction. nih.govacs.org
Synchrotron-based methods, like near-edge X-ray absorption fine structure (NEXAFS) and ambient-pressure X-ray photoelectron spectroscopy (AP-XPS), offer powerful tools to probe the electronic structure and surface chemistry of BaSiF₆ with high sensitivity. escholarship.org These techniques could be invaluable for studying the mechanisms of luminescence in doped BaSiF₆ phosphors or understanding the degradation pathways of BaSiF₆-containing materials in humid environments. By observing these processes in real-time, researchers can establish direct structure-property-performance relationships, which are critical for rational material design. nih.gov
Rational Design of Multifunctional Materials Incorporating this compound
The concept of "rational design" involves the deliberate engineering of materials to achieve specific, often multiple, functionalities. nih.govsciopen.com this compound is increasingly being explored as a key component in such multifunctional systems, moving beyond its traditional uses.
A prominent area of research is in advanced optics and photonics.
Phosphors and Filters: Eu²⁺-doped BaSiF₆ has been investigated as a phosphor for optoelectronic applications, where its specific luminescence properties can be harnessed. researchgate.netaip.org
Luminescent Nanowires: Superlong nanowires of BaSiF₆ co-doped with rare-earth ions (Ce³⁺/Tb³⁺/Eu³⁺) exhibit fast photoluminescence with sub-nanosecond decay times, making them promising candidates for fast optical sensors. rsc.org
Optical Fiber Sensors: Optical fibers with a barium fluorosilicate glass core have been shown to exhibit intense green defect luminescence. researchgate.net The temperature-dependent intensity and lifetime of this emission allow the fiber to function as an optical thermometer. researchgate.net
In the biomedical field, the fluoride-releasing capability of BaSiF₆ is being leveraged.
Bioactive Dental Composites: The incorporation of BaSiF₆ into dental restorative materials is being explored to impart both bactericidal properties and to promote the precipitation of hydroxyapatite, which can help seal marginal gaps and prevent secondary caries. researchgate.netnih.gov
The future of this research direction lies in the synergistic integration of these properties. For example, a rationally designed BaSiF₆-based dental composite could simultaneously possess radiopacity for diagnostics, fluoride (B91410) release for caries prevention, and specific optical properties for better aesthetics. nih.gov Achieving this requires a deep understanding of how the composition and structure of the BaSiF₆ component influence each desired function.
Deeper Theoretical Understanding of Electronic and Phonon Interactions for Optimized Performance
Optimizing the performance of BaSiF₆-based materials, particularly for applications in optics and electronics, necessitates a fundamental understanding of their internal physics, specifically the interactions between electrons and lattice vibrations (phonons). These interactions govern key properties like luminescence efficiency, thermal stability, and charge transport.
Recent studies on doped BaSiF₆ phosphors have begun to explore these phenomena by estimating electron-vibrational interaction (EVI) parameters, such as the Huang-Rhys factor. researchgate.net This factor quantifies the strength of the coupling between an electronic transition and phonons, which is critical for understanding the shape and efficiency of luminescence spectra. researchgate.net
Future research will require more sophisticated theoretical and computational modeling, such as Density Functional Theory (DFT), to build a comprehensive picture. mdpi.com Ab initio calculations can predict the electronic band structure, the phonon dispersion curves, and the strength of the coupling between them. arxiv.orgaps.org This theoretical framework can elucidate:
How doping with different ions (e.g., Eu²⁺, Ce³⁺) alters the electronic states and influences emission wavelengths. researchgate.net
The role of specific phonon modes in non-radiative recombination processes, which can quench luminescence and reduce efficiency.
How structural factors, such as crystal defects or strain in nanowires, impact electron-phonon coupling and, consequently, the material's optical and electronic performance.
By developing a predictive theoretical understanding, researchers can move beyond trial-and-error experimentation and begin to rationally design BaSiF₆ materials with optimized electron-phonon interactions for superior performance in applications like solid-state lighting and sensors. aps.org
Exploration of this compound in Quantum Materials Research
A truly forward-looking paradigm for this compound research is its potential exploration in the field of quantum materials. These materials exhibit exotic electronic and magnetic phenomena, such as superconductivity and complex magnetic ordering, that arise from strong quantum mechanical interactions between electrons, spins, and the crystal lattice. mpg.demit.edu
While BaSiF₆ is not traditionally considered a quantum material, several research avenues suggest its potential in this domain.
Doped Systems: The study of rare-earth-doped BaSiF₆ already touches upon phenomena relevant to quantum information science. researchgate.net The precise control of dopant-ion energy levels within the BaSiF₆ host lattice is a cornerstone of creating materials for quantum sensing or memory.
Defect Engineering: The recent discovery of exceptionally intense, defect-related luminescence in barium fluorosilicate core fibers is a significant development. researchgate.net Optically active defects in solids can behave as single-photon emitters or quantum bits (qubits), which are the fundamental building blocks of quantum computers and communication systems. Understanding and controlling the formation of these defects in BaSiF₆ could open a new pathway for quantum technologies.
Probing Exotic Phenomena: The synthesis of high-purity single crystals or epitaxial thin films of BaSiF₆ would be a critical first step. Such pristine samples would allow for sensitive measurements of electronic transport and magnetic susceptibility at very low temperatures, which are necessary to search for emergent quantum phenomena like charge density waves or unconventional superconductivity. mit.edu
The exploration of BaSiF₆ in this context is speculative but holds transformative potential. By applying the principles of quantum materials research—precise synthesis, advanced characterization, and tuning of electronic interactions—this compound could be reimagined as a platform for discovering new and technologically significant quantum effects. mpg.de
Q & A
Q. What are the standard laboratory synthesis methods for barium hexafluorosilicate (BaSiF₆)?
this compound is typically synthesized via precipitation reactions. A common approach involves reacting barium chloride (BaCl₂) with hexafluorosilicic acid (H₂SiF₆) under controlled pH and temperature conditions. For example:
Key parameters include maintaining a pH range of 2–4 to avoid hydrolysis of SiF₆²⁻ and optimizing reactant molar ratios (1:1 Ba²⁺:SiF₆²⁻). Post-synthesis, vacuum filtration and drying at 60–80°C yield crystalline BaSiF₆ .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing BaSiF₆?
- X-ray diffraction (XRD): Resolves crystal structure and confirms isomorphous relationships with other hexafluorosilicates (e.g., ammonium or cesium analogs) .
- FTIR/Raman spectroscopy: Identifies Si-F vibrational modes (e.g., ~740 cm⁻¹ asymmetric stretching) and detects impurities .
- Neutron diffraction: Validates binding sites and host-guest interactions in hybrid materials, as demonstrated in metal-organic framework (MOF) studies .
- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition pathways (reported decomposition onset at ~400°C in inert atmospheres) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in fume hoods to avoid inhalation of fine particulates.
- Waste disposal: Neutralize acidic byproducts (e.g., HCl) before disposal, and segregate barium-containing waste due to its toxicity (LD₅₀: 250 mg/kg, oral rat) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for BaSiF₆?
Conflicting decomposition temperatures (e.g., 400°C vs. 450°C) may arise from differences in:
- Atmosphere: Oxidative vs. inert conditions (e.g., N₂ vs. air).
- Sample purity: Trace moisture or impurities accelerate decomposition.
- Instrumental calibration: Standardize TGA heating rates (±1°C/min) and crucible materials (platinum vs. alumina). Methodological recommendations include replicating experiments under controlled atmospheres and reporting detailed synthesis conditions .
Q. What experimental parameters govern the crystallization behavior of BaSiF₆ in aqueous solutions?
Critical factors include:
- Temperature: Lower temperatures (5–20°C) favor slower nucleation, yielding larger crystals.
- Ionic strength: High concentrations of competing ions (e.g., Na⁺, K⁺) may induce co-precipitation.
- pH: Acidic conditions (pH < 4) stabilize SiF₆²⁻ ions, while alkaline conditions promote hydrolysis to SiO₂. Advanced studies should employ dynamic light scattering (DLS) to monitor particle growth kinetics .
Q. How does barium’s ionic radius influence the lattice structure of BaSiF₆ compared to other alkaline earth hexafluorosilicates?
Barium’s larger ionic radius (1.35 Å vs. 1.00 Å for Mg²⁺) increases unit cell volume (e.g., 175.0 × 10⁻²⁴ cm³ for Cs₂SiF₆ vs. 148.0 × 10⁻²⁴ cm³ for (NH₄)₂SiF₆). This structural expansion reduces lattice energy, potentially lowering thermal stability. Comparative XRD studies with MgSiF₆ or CaSiF₆ analogs can quantify these effects .
Methodological Considerations
- Data Contradictions: When conflicting property data arise (e.g., density variations), systematically evaluate synthesis routes (e.g., reagent purity, drying methods) and characterize batch-to-batch variability using EDX or ICP-MS .
- Research Design: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, investigating BaSiF₆’s potential in gas-separation MOFs aligns with trends in materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
